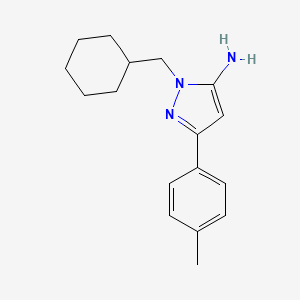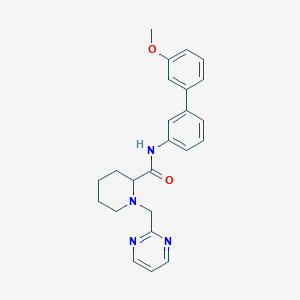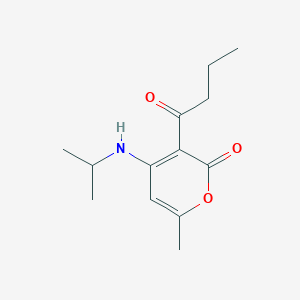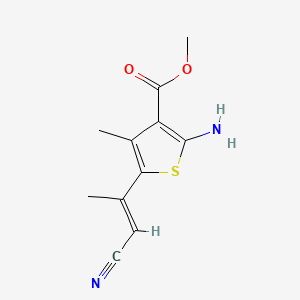
1-(cyclohexylmethyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"1-(cyclohexylmethyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine" belongs to the class of pyrazole derivatives, which are of significant interest due to their diverse range of biological activities and applications in pharmaceutical chemistry. Research into pyrazole compounds often focuses on their synthesis, structural characterization, and the exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds like "1-(cyclohexylmethyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine", typically involves the reaction of appropriate precursors such as amines, aldehydes, and ketones. Microwave irradiation has been employed as a method to synthesize complex pyrazole derivatives efficiently, suggesting that similar techniques may be applicable for synthesizing the compound (Tu Shu-jiang, 2013).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using techniques such as X-ray diffraction. These analyses reveal details about the molecular geometry, electronic structure, and intramolecular interactions, which are crucial for understanding the compound's reactivity and properties (Ö. Tamer et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution and condensation, depending on the nature of the substituents and reaction conditions. For instance, cyclohexylamine reacts with chloro-substituted pyrazole carbaldehydes to yield products through nucleophilic substitution and condensation, followed by hydrolysis (Jessica Orrego Hernandez et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, can be determined through experimental studies. These properties are influenced by the molecular structure and the nature of the substituents.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the formation of complexes with metals, are significant for understanding the potential applications of pyrazole derivatives. Studies have shown that the electronic structure, as determined by computational methods, can provide insights into the reactivity and stability of these compounds (S. A. Halim, M. Ibrahim, 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(cyclohexylmethyl)-5-(4-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-13-7-9-15(10-8-13)16-11-17(18)20(19-16)12-14-5-3-2-4-6-14/h7-11,14H,2-6,12,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCTTZPPBIQLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5719734 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5618872.png)
![[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5618879.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5618883.png)
![4-{5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-2-furoyl}morpholine](/img/structure/B5618897.png)

![2-[(3,4-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5618901.png)
![7-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5618907.png)


![1-[3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5618928.png)
![(2-methylthieno[3,2-d]pyrimidin-4-yl)[2-(pyridin-3-ylamino)ethyl]amine](/img/structure/B5618934.png)
![3-{2-[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5618937.png)

![7-isopropyl-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618949.png)